molecular formula C17H19ClO5 B5706279 propan-2-yl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate

propan-2-yl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B5706279
M. Wt: 338.8 g/mol
InChI Key: MZZLANQKYBFIRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is a chemical compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate typically involves the condensation of 6-chloro-2-oxo-4-propyl-2H-chromen-7-ol with isopropyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce dihydrochromen derivatives .

Scientific Research Applications

Propan-2-yl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of propan-2-yl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
  • Methyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate

Uniqueness

Propan-2-yl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is unique due to its specific structural features, such as the isopropyl ester group, which can influence its biological activity and pharmacokinetic properties. This makes it distinct from other similar compounds and potentially more effective in certain applications .

Properties

IUPAC Name

propan-2-yl 2-(6-chloro-2-oxo-4-propylchromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO5/c1-4-5-11-6-16(19)23-14-8-15(13(18)7-12(11)14)21-9-17(20)22-10(2)3/h6-8,10H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZLANQKYBFIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.